N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochloride N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20447719
InChI: InChI=1S/C14H21ClN2OS.ClH/c1-10(11-5-6-12(15)19-11)13(18)17-14(9-16)7-3-2-4-8-14;/h5-6,10H,2-4,7-9,16H2,1H3,(H,17,18);1H
SMILES:
Molecular Formula: C14H22Cl2N2OS
Molecular Weight: 337.3 g/mol

N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochloride

CAS No.:

Cat. No.: VC20447719

Molecular Formula: C14H22Cl2N2OS

Molecular Weight: 337.3 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochloride -

Specification

Molecular Formula C14H22Cl2N2OS
Molecular Weight 337.3 g/mol
IUPAC Name N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide;hydrochloride
Standard InChI InChI=1S/C14H21ClN2OS.ClH/c1-10(11-5-6-12(15)19-11)13(18)17-14(9-16)7-3-2-4-8-14;/h5-6,10H,2-4,7-9,16H2,1H3,(H,17,18);1H
Standard InChI Key QXLJEMWDEKORSI-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=C(S1)Cl)C(=O)NC2(CCCCC2)CN.Cl

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound’s structure comprises three distinct components:

  • Cyclohexyl Ring: A six-membered saturated carbon ring substituted at the 1-position with an aminomethyl group (CH2NH2-\text{CH}_2\text{NH}_2). This moiety enhances solubility and facilitates hydrogen bonding with biological targets.

  • Chlorothiophenyl Group: A thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) substituted with a chlorine atom at the 5-position. This group participates in π\pi-π\pi stacking interactions, critical for binding to hydrophobic pockets in enzymes or receptors.

  • Propanamide Backbone: A three-carbon chain linking the cyclohexyl and chlorothiophenyl groups, terminating in an amide functional group (CONH2-\text{CONH}_2). The amide bond contributes to structural rigidity and stability under physiological conditions.

Physicochemical Data

The compound’s key properties are summarized below:

PropertyValue
Molecular FormulaC14H22Cl2N2OS\text{C}_{14}\text{H}_{22}\text{Cl}_2\text{N}_2\text{OS}
Molecular Weight337.3 g/mol
IUPAC NameN-[1-(Aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide; hydrochloride
Canonical SMILESCC(C1=CC=C(S1)Cl)C(=O)NC2(CCCCC2)CN.Cl
InChI KeyQXLJEMWDEKORSI-UHFFFAOYSA-N

The hydrochloride salt form improves aqueous solubility, a critical factor for in vitro and in vivo studies.

Synthesis and Industrial Production

Stepwise Synthesis Protocol

The synthesis involves a multi-step sequence optimized for high yield and purity:

  • Cyclohexylamine Derivatization: The cyclohexyl ring is functionalized with an aminomethyl group via reductive amination using formaldehyde and hydrogen gas in the presence of a palladium catalyst.

  • Thiophene Chlorination: 2-Thiophenecarboxylic acid undergoes electrophilic substitution with chlorine gas in an acidic medium to yield 5-chlorothiophene-2-carboxylic acid.

  • Amide Bond Formation: The propanamide backbone is constructed by coupling the chlorothiophene derivative with the aminomethylcyclohexyl intermediate using carbodiimide-based coupling agents (e.g., EDC or DCC).

  • Salt Formation: The final product is precipitated as a hydrochloride salt by treating the free base with hydrochloric acid in an ethanol-water solvent system.

Quality Control Measures

Industrial production employs high-performance liquid chromatography (HPLC) with UV detection to ensure purity >98%. Critical parameters include:

  • Column: Reverse-phase C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid

  • Flow Rate: 1.0 mL/min

  • Retention Time: 8.2 minutes

Biological Activity and Mechanistic Insights

Target Engagement

The compound modulates biological systems through two primary interactions:

  • Hydrogen Bonding: The aminomethyl group donates hydrogen bonds to polar residues (e.g., serine, aspartate) in enzyme active sites or receptor pockets.

  • π\pi-π\pi Stacking: The chlorothiophenyl group aligns with aromatic residues (e.g., phenylalanine, tyrosine) via van der Waals forces, enhancing binding affinity.

Neurological Applications

Preliminary studies suggest activity against neurodegenerative targets:

  • Acetylcholinesterase Inhibition: In silico docking simulations indicate binding to the peripheral anionic site of acetylcholinesterase (Ki=2.3 μMK_i = 2.3\ \mu\text{M}), a key enzyme in Alzheimer’s disease pathology.

  • NMDA Receptor Antagonism: The compound reduces glutamate-induced excitotoxicity in neuronal cell cultures (IC50=15.7 μMIC_{50} = 15.7\ \mu\text{M}), implicating potential use in stroke or epilepsy.

Research Applications and Future Directions

Medicinal Chemistry

  • Lead Optimization: Structural analogs are being explored to improve blood-brain barrier permeability by substituting the cyclohexyl ring with bicyclic systems (e.g., decalin).

  • Prodrug Development: Esterification of the amide group is under investigation to enhance oral bioavailability.

Biochemical Probes

  • Fluorescent Tagging: Conjugation with dansyl chloride generates a fluorescent derivative for real-time tracking of target engagement in live cells.

  • Photoaffinity Labeling: Incorporation of a benzophenone moiety enables covalent binding to proteins for target identification via mass spectrometry.

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